4-Fluoro-2-methoxy-5-sulfamoylbenzoicacid
Description
Overview of Benzoic Acid Scaffolds in Synthetic Chemistry
The benzoic acid scaffold, a simple aromatic carboxylic acid, is a cornerstone in the synthesis of a vast array of organic molecules. nbinno.compreprints.orgwikipedia.org Its phenyl ring and carboxyl group offer multiple sites for chemical modification, making it a versatile building block for creating complex molecular architectures. nbinno.com In the realm of pharmaceuticals, benzoic acid and its derivatives are not only used as excipients but also serve as crucial precursors for the synthesis of numerous active pharmaceutical ingredients (APIs). nbinno.com The structural framework of benzoic acid is found in a variety of naturally occurring and synthetic bioactive molecules, highlighting its fundamental importance in medicinal chemistry. preprints.orgresearchgate.net For instance, it is a key component in the synthesis of dyes, perfumes, and pesticides, in addition to its therapeutic applications. nbinno.com
Importance of Sulfonamide and Fluorine Functional Groups in Organic Compounds
The strategic incorporation of sulfonamide and fluorine functional groups into organic molecules is a widely employed strategy in drug discovery to enhance their pharmacological profiles.
The sulfonamide group (-SO₂NH₂) is a prominent feature in a multitude of marketed drugs. wikipedia.orgajchem-b.com This functional group is known for its chemical and metabolic stability. researchgate.net Sulfonamides can act as isosteres for other functional groups, such as carboxylic acids, and their presence can significantly influence the biological activity of a molecule. researchgate.net They are integral to various therapeutic agents, including antimicrobials, antivirals, and anticancer drugs, underscoring their broad utility in medicinal chemistry. ajchem-b.comresearchgate.net The sulfonamide moiety's ability to participate in hydrogen bonding interactions often contributes to the binding affinity of a drug to its biological target.
The introduction of fluorine atoms into organic compounds can dramatically alter their properties. mdpi.comacs.orgbohrium.com Due to its high electronegativity and small size, fluorine can modulate a molecule's acidity, basicity, and conformation. bohrium.comacs.org A key advantage of fluorination is the enhancement of metabolic stability by blocking sites susceptible to oxidative metabolism. bohrium.comtandfonline.com Furthermore, the substitution of hydrogen with fluorine can improve a drug's binding affinity to its target protein and alter its lipophilicity, which in turn affects its absorption, distribution, and excretion. acs.orgtandfonline.com
Contextualization of 4-Fluoro-2-methoxy-5-sulfamoylbenzoicacid within the Sulfamoylbenzoic Acid Class
4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid belongs to the sulfamoylbenzoic acid class of compounds, which are characterized by a benzoic acid core bearing a sulfonamide group. This particular molecule is further distinguished by the presence of a fluorine atom and a methoxy (B1213986) group on the benzene (B151609) ring. These substitutions are not merely decorative; they are anticipated to fine-tune the molecule's electronic and steric properties, thereby influencing its reactivity and potential biological activity. The combination of the hydrophilic sulfamoyl and carboxyl groups with the more lipophilic methoxy and fluoro-substituted aromatic ring results in a molecule with a distinct polarity profile. Derivatives of sulfamoylbenzoic acid have been investigated for a range of applications, including their use as molecular additives in materials science and as potential therapeutic agents. acs.orgnih.govnih.gov The specific arrangement of the fluoro, methoxy, and sulfamoyl groups on the benzoic acid scaffold of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid suggests a deliberate design aimed at leveraging the beneficial attributes of each functional group.
Below is a data table of related chemical compounds and their key identifiers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Fluoro-2-methoxy-5-nitroaniline (B580436) | C₇H₇FN₂O₃ | 186.14 | 1075705-01-9 |
| 5-Fluoro-2-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 394-04-7 |
| 2-Methoxy-5-sulfamoylbenzoic acid | C₈H₉NO₅S | 231.23 | 22117-85-7 |
| 4-Sulfamoylbenzoic acid | C₇H₇NO₄S | 201.2 | 138-41-0 |
| Benzoic acid | C₇H₆O₂ | 122.12 | 65-85-0 |
Properties
Molecular Formula |
C8H8FNO5S |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H8FNO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
SKLKWATVNDKDHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 2 Methoxy 5 Sulfamoylbenzoicacid and Analogues
Retrosynthetic Analysis of the 4-Fluoro-2-methoxy-5-sulfamoylbenzoicacid Structure
A retrosynthetic analysis of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid suggests several possible disconnection points. The most logical approach involves disconnecting the sulfamoyl group, which is typically installed late in the synthesis due to the reactivity of the precursor sulfonyl chloride.
A primary retrosynthetic disconnection can be made at the carbon-sulfur bond, tracing the sulfamoyl group back to a chlorosulfonation reaction on a 2-methoxy-4-fluorobenzoic acid precursor. This key intermediate, in turn, can be derived from simpler starting materials. One potential pathway involves the methoxylation of a 4-fluoro-2-hydroxybenzoic acid, which can be synthesized from 2,4-difluorobenzoic acid.
An alternative strategy involves the disconnection of the amine from the sulfonyl group, leading to a sulfonyl chloride intermediate. This sulfonyl chloride can be formed from the corresponding sulfonic acid or directly from the aromatic ring via chlorosulfonation. The sequence of introducing the fluorine, methoxy (B1213986), and carboxyl groups can also be varied, depending on the directing effects of the groups already present on the aromatic ring.
Synthesis of Key Precursors and Intermediates
The successful synthesis of the target molecule relies on the efficient preparation of several key intermediates.
The synthesis of fluorinated benzoic acid derivatives often serves as the starting point. A common method is the nucleophilic substitution of a suitable leaving group on a benzoic acid precursor. For instance, 4-fluoro-2-hydroxybenzoic acid can be prepared from 2,4-difluorobenzoic acid by reacting it with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution where a hydroxide ion displaces one of the fluorine atoms. Another approach involves the reaction of 2-bromo-4-fluorobenzoic acid with aniline (B41778) in the presence of a copper catalyst to produce 4-fluoro-2-(phenylamino)benzoic acid, demonstrating a method for C-N bond formation on a fluorinated benzoic acid core. nih.gov
| Starting Material | Reagents | Product | Reference |
| 2,4-Difluorobenzoic acid | NaOH, DMSO | 4-Fluoro-2-hydroxybenzoic acid | chemicalbook.com |
| 2-Bromo-4-fluorobenzoic acid | Aniline, Cu catalyst | 4-Fluoro-2-(phenylamino)benzoic acid | nih.gov |
The introduction of a methoxy group onto the aromatic ring is a critical step. This is often achieved by the methylation of a corresponding hydroxyl group. For example, hydroxybenzoic acids can be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.com Another strategy involves the nucleophilic substitution of a halogen atom with a methoxide (B1231860) source. A process for preparing 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves the reaction of 2,4-difluoro-1-nitrobenzene with potassium tert-butoxide in methanol (B129727), where a methoxy group displaces a fluorine atom. google.com This principle can be applied to benzoic acid systems. Directed ortho-metalation of unprotected benzoic acids also provides a regioselective route to introduce substituents at specific positions. organic-chemistry.org
| Precursor Type | Method | Reagents | Product Type | Reference |
| Hydroxybenzoic acid | Methylation | Dimethyl sulfate or Methyl iodide, Base | Methoxybenzoic acid | google.com |
| Difluoronitrobenzene | Nucleophilic Substitution | Potassium tert-butoxide, Methanol | Fluoromethoxynitrobenzene | google.com |
| Unprotected Benzoic Acid | Directed Ortho-Metalation | s-BuLi/TMEDA | Substituted Methoxybenzoic acid | organic-chemistry.org |
The formation of an aryl sulfonyl chloride is a key transformation, as this intermediate is readily converted to the desired sulfamoyl group. A widely used method is the reaction of an aromatic compound with chlorosulfonic acid. google.com For example, 2-methoxy-4-acetaminomethyl benzoate (B1203000) can be reacted with chlorosulfonic acid to yield 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate. google.com Another common route is the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper salt. acs.org Thionyl chloride can also be used to convert benzenesulfonic acids into benzenesulfonyl chlorides, a reaction that is often facilitated by the presence of a sulfonating agent. google.com Additionally, thiols and disulfides can be converted to sulfonyl chlorides through oxidative chlorination using reagents like N-chlorosuccinimide or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org
| Starting Material | Reagents | Method | Product | Reference |
| 2-Methoxy-4-acetaminomethyl benzoate | Chlorosulfonic acid | Electrophilic Substitution | 2-Methoxy-4-acetamino-5-sulfonylchloromethyl benzoate | google.com |
| Aromatic Amine | NaNO₂, HCl; then SO₂, Cu salt | Sandmeyer Reaction | Aryl Sulfonyl Chloride | acs.org |
| Benzenesulfonic acid | Thionyl chloride | Chlorination | Benzenesulfonyl Chloride | google.com |
| Thiols/Disulfides | H₂O₂/SOCl₂ or NCS | Oxidative Chlorination | Sulfonyl Chloride | organic-chemistry.org |
The final step in the formation of the sulfamoyl moiety is typically the reaction of the sulfonyl chloride intermediate with ammonia (B1221849) or an amine. This nucleophilic substitution reaction is generally efficient and high-yielding. thieme-connect.com The reaction of sulfonyl chlorides with amines is a classic and robust method for constructing the S-N bond to form sulfonamides. thieme-connect.com Various conditions can be employed, and the choice of base and solvent can influence the reaction rate and outcome. researchgate.net For instance, the use of N,N-dimethylacetamide (DMA) as a solvent has been shown to accelerate the sulfamoylation of hydroxyl groups with sulfamoyl chloride. researchgate.net
Direct Synthetic Routes for 4-Fluoro-2-methoxy-5-sulfamoylbenzoicacid
While a one-pot synthesis for 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid is not prominently described, multi-step synthetic routes for very close analogues have been developed, which can be adapted for the target molecule.
A patented method for the preparation of the non-fluorinated analogue, 2-methoxy-5-sulfamoylbenzoic acid, involves a four-step sequence starting from 4-methoxybenzenesulfonamide (B72560). wipo.int The process includes:
Bromination of 4-methoxybenzenesulfonamide to yield 3-bromo-4-methoxybenzenesulfonamide.
Substitution of the bromine with a cyano group using cuprous cyanide to form 3-cyano-4-methoxybenzenesulfonamide.
Alcoholysis of the cyano group with methanol to produce methyl 2-methoxy-5-sulfonamide benzoate.
Hydrolysis of the methyl ester to the final carboxylic acid product.
This route could potentially be adapted by starting with a fluorinated analogue of 4-methoxybenzenesulfonamide.
Another relevant synthesis is the preparation of methyl 2-methoxy-5-sulfamoylbenzoate from 2-methoxy-5-chlorobenzoic acid methyl ester. google.com This process involves a reaction with sodium aminosulfinate in the presence of a cuprous bromide catalyst. This suggests a pathway where a 4-fluoro-2-methoxy-5-halobenzoic acid could be a key intermediate, which is then converted to the sulfamoyl derivative.
Strategies Involving Regioselective Functionalization
A key step in the synthesis of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid is the regioselective introduction of the sulfamoyl group onto the substituted benzoic acid backbone. The directing effects of the existing substituents—the activating methoxy group (-OCH₃) and the deactivating but ortho-, para-directing fluoro group (-F)—play a crucial role in determining the position of electrophilic substitution.
The methoxy group at position 2 is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine atom at position 4 is a deactivating group due to its high electronegativity (inductive effect), but it also directs incoming electrophiles to the ortho and para positions through resonance effects. wikipedia.orgcsbsju.eduminia.edu.eg In the case of 4-fluoro-2-methoxybenzoic acid, the positions ortho to the methoxy group are 1 and 3, and the para position is 5. The positions ortho to the fluorine are 3 and 5, and the para position is 1.
Considering the combined directing effects, the most activated position for electrophilic substitution, such as chlorosulfonation, is predicted to be position 5. This position is para to the strongly activating methoxy group and ortho to the fluoro group. Therefore, the chlorosulfonation of 4-fluoro-2-methoxybenzoic acid is expected to regioselectively yield 4-fluoro-2-methoxy-5-chlorosulfonylbenzoic acid.
A common strategy for the synthesis of such compounds involves a two-step process:
Chlorosulfonation: The starting material, 4-fluoro-2-methoxybenzoic acid, is treated with chlorosulfonic acid. This electrophilic aromatic substitution introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring.
Amination: The resulting sulfonyl chloride is then reacted with ammonia or an ammonia equivalent to form the sulfonamide (-SO₂NH₂).
This approach is analogous to the industrial synthesis of related compounds like furosemide (B1674285), where a dichlorobenzoic acid is first chlorosulfonated and then aminated. rsc.orgacs.org
Table 1: Predicted Regioselectivity in the Chlorosulfonation of 4-Fluoro-2-methoxybenzoic Acid
| Position | Activating/Deactivating Influences | Predicted Outcome |
| 3 | Ortho to -OCH₃ (activating), Ortho to -F (deactivating) | Minor product |
| 5 | Para to -OCH₃ (strongly activating), Ortho to -F (deactivating) | Major product |
| 6 | Ortho to -COOH (deactivating), Meta to -OCH₃ and -F | Negligible product |
Multi-Step Reaction Sequences and Optimization
The synthesis of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid is inherently a multi-step process. A plausible synthetic route, based on established chemical principles and analogous syntheses, is outlined below:
Scheme 1: Plausible Multi-Step Synthesis of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid
Starting Material: 4-Fluoro-2-methoxybenzoic acid.
Step 1: Chlorosulfonation. Reaction with excess chlorosulfonic acid, typically at elevated temperatures, to introduce the sulfonyl chloride group at the 5-position. Optimization of this step involves controlling the reaction temperature and the stoichiometry of the chlorosulfonic acid to minimize side reactions, such as the formation of sulfones. amazonaws.com
Step 2: Amination. The crude 4-fluoro-2-methoxy-5-chlorosulfonylbenzoic acid is then reacted with an excess of aqueous or gaseous ammonia. This nucleophilic substitution reaction replaces the chlorine atom of the sulfonyl chloride with an amino group to form the desired sulfonamide. rsc.org The reaction is often carried out at low temperatures to control its exothermicity.
Purification: The final product is isolated and purified, typically by recrystallization from a suitable solvent.
Table 2: Representative Reaction Parameters for a Multi-Step Synthesis
| Step | Reagents and Conditions | Typical Yields (based on analogous reactions) | Key Optimization Parameters |
| Chlorosulfonation | Chlorosulfonic acid (excess), 60-80 °C, 2-4 h | 70-85% | Temperature, reaction time, stoichiometry |
| Amination | Aqueous ammonia (excess), 0-10 °C, 1-2 h | 80-95% | Ammonia concentration, temperature control |
Novel Synthetic Approaches and Green Chemistry Considerations
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of sulfonamides.
Catalytic Methods in Sulfamoylbenzoic Acid Synthesis
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, allows for the coupling of aryl halides or triflates with amines. wikipedia.org In the context of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid synthesis, a potential catalytic approach could involve the coupling of a pre-functionalized aryl halide with an ammonia equivalent.
For example, if a synthetic route starts from a halogenated precursor, such as 5-bromo-4-fluoro-2-methoxybenzoic acid, a palladium-catalyzed reaction with an ammonia surrogate could be employed to introduce the sulfamoyl group. acs.orgberkeley.eduacs.orgsemanticscholar.orgorganic-chemistry.org This approach offers the advantage of milder reaction conditions and broader functional group tolerance compared to traditional methods.
Another catalytic strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which can then be converted to sulfonamides in a one-pot procedure. uq.edu.aunih.gov This method avoids the use of harsh chlorosulfonic acid.
Table 3: Comparison of Traditional vs. Catalytic Amination Methods
| Feature | Traditional Amination | Palladium-Catalyzed Amination |
| Substrate | Aryl sulfonyl chloride | Aryl halide/triflate |
| Reagents | Excess ammonia | Ammonia equivalent, Pd catalyst, ligand, base |
| Conditions | Often harsh (high temp/pressure) | Generally mild |
| Functional Group Tolerance | Limited | Broad |
| Selectivity | Good for primary sulfonamides | High |
Environmentally Benign Synthetic Procedures
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. amazonaws.com In the synthesis of sulfamoylbenzoic acids, several green chemistry approaches can be considered:
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids can significantly reduce the environmental impact of the synthesis. google.com Some sulfonamide syntheses have been successfully performed in aqueous media. csbsju.eduaurak.ac.aemdpi.com
Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst can simplify the process and reduce waste. Some sulfonamide syntheses can be carried out under catalyst-free conditions, often using water or ethanol (B145695) as the solvent. mdpi.com
Solid Acid Catalysts: The use of solid acid catalysts, such as sulfonated carbons or functionalized inorganic materials, can replace corrosive liquid acids like sulfuric acid in sulfonation reactions. uq.edu.auaurak.ac.aemdpi.comnih.govuq.edu.auresearchgate.net These catalysts are often reusable and can be easily separated from the reaction mixture, simplifying purification and reducing waste.
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation can accelerate reaction rates and reduce energy consumption.
By incorporating these green chemistry principles, the synthesis of 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid and its analogues can be made more sustainable and environmentally responsible.
Table 4: Green Chemistry Approaches in Sulfonamide Synthesis
| Green Chemistry Principle | Application in Sulfonamide Synthesis | Potential Benefits |
| Safer Solvents | Use of water, ethanol, or ionic liquids | Reduced toxicity and environmental pollution |
| Catalysis | Use of solid acid catalysts for sulfonation | Reusability, reduced corrosion, and waste |
| Energy Efficiency | Microwave-assisted synthesis | Faster reaction times, lower energy consumption |
| Atom Economy | One-pot multi-component reactions | Reduced number of steps, less waste |
Spectroscopic and Structural Elucidation of 4 Fluoro 2 Methoxy 5 Sulfamoylbenzoicacid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display two doublets, corresponding to the two aromatic protons. Their chemical shifts and coupling constants would be influenced by the surrounding fluoro, methoxy (B1213986), carboxyl, and sulfamoyl groups. Additionally, a singlet for the methoxy group protons and broad signals for the carboxylic acid and sulfamoyl amine protons would be anticipated.
Table 1: Hypothetical ¹H NMR Data for 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid (Note: This table is a representation of expected data and is not based on experimental results.)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~8.0-8.2 | d | ~8-10 | Ar-H |
| ~7.0-7.2 | d | ~4-6 | Ar-H |
| ~3.9-4.1 | s | - | -OCH₃ |
| ~12.0-13.0 | br s | - | -COOH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. The spectrum would show signals for the carboxylic acid carbonyl carbon, the aromatic carbons (with their chemical shifts influenced by the substituents and showing coupling with the fluorine atom), and the methoxy carbon.
Table 2: Hypothetical ¹³C NMR Data for 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid (Note: This table is a representation of expected data and is not based on experimental results.)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165-170 | C=O |
| ~155-160 (d) | C-F |
| ~145-150 | C-OCH₃ |
| ~130-135 | C-SO₂NH₂ |
| ~120-125 | C-COOH |
| ~115-120 (d) | Ar-CH |
| ~110-115 (d) | Ar-CH |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis
¹⁹F NMR spectroscopy is highly sensitive to the local environment of the fluorine atom. A ¹⁹F NMR spectrum of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid would show a single signal for the fluorine atom, likely a doublet of doublets due to coupling with the adjacent aromatic protons. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring with the given substituents.
Two-Dimensional NMR Techniques for Structural Assignment
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. For instance, COSY would confirm the coupling between the aromatic protons, while HMBC would show long-range correlations between protons and carbons, helping to piece together the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a very accurate measurement of the molecular weight of a compound, which allows for the determination of its elemental formula. For 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid (C₈H₈FNO₅S), HRMS would be used to confirm this elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Despite a comprehensive search for spectroscopic and crystallographic data on 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid, specific experimental research findings for this compound, including its fragmentation pattern in mass spectrometry, infrared (IR) and ultraviolet-visible (UV-Vis) spectra, and X-ray crystallographic data, are not publicly available in the retrieved search results.
The search yielded information on related but distinct molecules, such as 2-Fluoro-4-(methoxycarbonyl)benzoic acid, 2-Methoxy-5-sulfamoylbenzoic acid, and furosemide (B1674285) (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid). While these compounds share some structural similarities, their spectroscopic and crystallographic properties are unique and cannot be directly extrapolated to 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid.
Therefore, due to the absence of specific data for 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid, the following sections on its detailed spectroscopic and structural elucidation cannot be completed at this time. Further experimental research would be required to determine the specific characteristics outlined in the requested article structure.
X-Ray Crystallography (If Available)
Intermolecular Interactions and Hydrogen Bonding Networks
A detailed analysis of the intermolecular interactions and hydrogen bonding networks of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid is precluded by the absence of published crystallographic data.
Chemical Reactivity and Transformation Pathways
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for a variety of chemical transformations, including esterification, amide formation, and decarboxylation. The reactivity of this group is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The presence of strong electron-withdrawing groups, such as the fluoro and sulfamoyl substituents, generally increases the acidity of the carboxylic acid, making the carboxylate anion more stable.
Esterification Reactions
The conversion of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid to its corresponding esters is a fundamental transformation. This can be achieved through several standard methods, with Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of a water molecule yields the ester. The equilibrium nature of the reaction often requires the removal of water or the use of an excess of the alcohol to drive the reaction towards the product side.
For a compound like 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid, the steric hindrance from the ortho-methoxy group could potentially slow the reaction rate compared to an unsubstituted benzoic acid. However, the electron-withdrawing effects of the fluoro and sulfamoyl groups increase the electrophilicity of the carbonyl carbon, which may facilitate the nucleophilic attack by the alcohol.
Alternative esterification methods that proceed under milder conditions include reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). A related compound, methyl 2-methoxy-5-sulfamoylbenzoate, is a known intermediate in chemical synthesis, indicating the feasibility of esterification at this position.
| Reaction | Reagents/Conditions | Product |
| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding Alkyl Ester |
| Alkylation of Carboxylate | 1. Base (e.g., NaOH) 2. Alkyl Halide (e.g., CH₃I) | Corresponding Alkyl Ester |
| DCC Coupling | Alcohol, DCC, DMAP (catalyst) | Corresponding Alkyl Ester |
Amide Formation
The carboxylic acid group can be readily converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. Due to the low reactivity of amines towards the unactivated carboxylic acid, the reaction typically requires a coupling agent to first activate the carboxyl group.
Common coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 4-dimethylaminopyridine (B28879) (DMAP). The process involves the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide bond. The by-product, a urea (B33335) derivative, is typically insoluble and can be removed by filtration.
Another pathway involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts rapidly with an amine to yield the desired amide. This method is robust but can be limited by the sensitivity of other functional groups in the molecule to the harsh reagents.
| Reaction Pathway | Reagents | Intermediate | Product |
| Carbodiimide Coupling | Amine (R-NH₂), DCC, DMAP | O-acylisourea | Corresponding Amide |
| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Acyl Chloride | Corresponding Amide |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a transformation that typically requires high temperatures for aromatic carboxylic acids. The high activation barrier is due to the difficulty of forming an unstable aryl anion intermediate. However, the presence of certain substituents and the use of specific catalytic systems can facilitate this process under milder conditions.
For fluorinated aromatic carboxylic acids, transition-metal-catalyzed decarboxylative reactions have been developed. For instance, copper-catalyzed decarboxylative fluorination of aromatic carboxylic acids has been reported, proceeding through a radical mechanism. Such methods offer pathways to replace the carboxylic acid group with other functionalities.
Photochemical methods or the use of specialized reagents like Selectfluor can also induce decarboxylation, often leading to fluorinated products. The reaction mechanism can involve single-electron transfer to generate a carboxyl radical, which readily loses CO₂ to form an aryl radical. This radical can then be trapped by a fluorine source or other reagents. While specific studies on 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid are not prevalent, the existing literature on fluorinated and electron-rich aromatic acids suggests that its decarboxylation is feasible under specific catalytic or photolytic conditions.
Reactions Involving the Sulfamoyl Moiety
The sulfamoyl group (-SO₂NH₂) is a key functional moiety whose reactivity centers on the nitrogen atom and the robust sulfur-carbon bond. The nitrogen atom, with its lone pair of electrons and attached protons, can act as a nucleophile, while the entire sulfonamide group is generally stable to hydrolysis.
N-Alkylation and N-Acylation Reactions
The hydrogen atoms on the nitrogen of the sulfamoyl group are acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile in N-alkylation and N-acylation reactions.
N-Alkylation: This involves the introduction of an alkyl group onto the sulfonamide nitrogen. Classical methods often use alkyl halides in the presence of a base. More modern and efficient methods utilize alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. These reactions are often catalyzed by earth-abundant metals like manganese or precious metals such as iridium and ruthenium. The process typically involves the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide, and subsequent reduction of the resulting imine. A variety of aryl and alkyl sulfonamides can undergo mono-N-alkylation using these methods.
N-Acylation: The sulfonamide nitrogen can also be acylated using acylating agents like acyl chlorides or anhydrides. Due to the reduced nucleophilicity of the sulfonamide nitrogen compared to an amine, these reactions often require catalysts or harsh conditions. Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been shown to be highly effective catalysts for the acylation of sulfonamides under mild conditions. Another efficient method involves the use of N-acylbenzotriazoles as acylating agents in the presence of a base like sodium hydride. These methods provide access to N-acylsulfonamides, a class of compounds with significant interest in medicinal chemistry.
| Transformation | Common Reagents | Catalyst Examples |
| N-Alkylation | Alcohols, Alkyl Halides | Mn(I) PNP pincer complexes, [Cp*Ir(biimH₂)(H₂O)][OTf]₂, Ru-based catalysts |
| N-Acylation | Acyl Chlorides, Anhydrides, N-Acylbenzotriazoles | Cu(OTf)₂, Al(OTf)₃, NaH |
Hydrolysis of the Sulfonamide Group
Aromatic sulfonamides are known for their high chemical stability and are generally resistant to hydrolysis under neutral or basic conditions. Cleavage of the strong carbon-sulfur bond requires harsh conditions that are often not compatible with other functional groups.
However, hydrolysis can be achieved under strongly acidic conditions. The mechanism involves protonation of the sulfonamide, followed by nucleophilic attack of water. The rate and feasibility of hydrolysis can be influenced by the electronic properties of the aromatic ring. Electron-deficient N-arylsulfonamides tend to undergo deprotection (cleavage of the S-N bond) more readily. For instance, treatment with strong acids like trifluoromethanesulfonic acid (TfOH) can effect the cleavage of sulfonamides. In the case of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid, the cumulative electron-withdrawing effect of the substituents on the ring would likely render the sulfonamide group susceptible to hydrolysis only under vigorous acidic conditions.
Reactions with Metal Centers (Coordination Chemistry Aspects)
The molecular structure of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid possesses multiple heteroatoms with lone pairs of electrons, making it a potential ligand for coordination with metal centers. The primary coordination site is the carboxylic acid group, which can deprotonate to form a carboxylate anion. This carboxylate can then act as a monodentate or bidentate ligand, coordinating to a metal ion through its two oxygen atoms.
Beyond the carboxylate, other functional groups can participate in metal binding. The oxygen atom of the methoxy (B1213986) group, the nitrogen and oxygen atoms of the sulfamoyl group, and even the fluorine atom can act as potential donor sites. This multivalency allows the molecule to function as a polydentate or chelating ligand, potentially forming stable complexes with a variety of metal ions. The coordination of alkali and alkaline earth metal ions by fluorinated organic molecules has been demonstrated, where fluorine atoms can participate directly in the coordination sphere of the metal, leading to unusually short metal-fluorine distances. nih.gov The specific coordination mode would depend on the nature of the metal ion, the reaction conditions, and the steric accessibility of the donor atoms.
| Functional Group | Donor Atom(s) | Potential Coordination Mode |
|---|---|---|
| Carboxylic Acid (-COOH) | Oxygen | Monodentate, Bidentate (Chelating or Bridging) |
| Methoxy (-OCH₃) | Oxygen | Monodentate |
| Sulfamoyl (-SO₂NH₂) | Nitrogen, Oxygen | Monodentate, Bidentate (Chelating) |
| Fluoro (-F) | Fluorine | Monodentate |
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzoic Ring
The reactivity of the benzene ring towards substitution reactions is profoundly influenced by the attached functional groups. Electrophilic aromatic substitution (EAS) involves the attack of an electron-deficient species (an electrophile) on the electron-rich aromatic ring. masterorganicchemistry.commsu.edu The reaction proceeds through a two-step mechanism, typically involving the formation of a positively charged intermediate known as an arenium ion. masterorganicchemistry.commsu.edu
The position of an incoming electrophile on the aromatic ring is determined by the directing effects of the substituents already present. These effects are a combination of resonance (mesomeric) and inductive effects.
Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group is an activating group. Its oxygen atom can donate a lone pair of electrons into the ring via resonance (+R effect), which increases the electron density at the ortho and para positions. libretexts.org Although oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is dominant. Therefore, the methoxy group directs incoming electrophiles to its ortho (C3) and para (C5) positions.
Carboxylic Acid Group (-COOH): This group at C1 is strongly deactivating and a meta-director. Both its inductive and resonance effects withdraw electron density from the ring, particularly from the ortho and para positions, making the meta positions (C3, C5) the least deactivated and thus the preferred sites for electrophilic attack. minia.edu.eg
Sulfamoyl Group (-SO₂NH₂): Similar to a sulfonic acid group, the sulfamoyl group at C5 is a powerful deactivating and meta-directing group due to strong inductive and resonance electron withdrawal. rsc.org It directs incoming electrophiles to its meta positions (C1, C3).
The combined influence of these four substituents results in a highly specific regioselectivity. The only available position for substitution is C3. Remarkably, all four substituents direct an incoming electrophile to this same position. The methoxy group directs ortho to C3, the fluoro group directs ortho to C3, the carboxylic acid directs meta to C3, and the sulfamoyl group directs meta to C3. This convergence of directing effects makes the C3 position the sole and highly favored site for electrophilic aromatic substitution.
| Substituent | Position | Effect on Reactivity | Directing Preference | Positions Directed To |
|---|---|---|---|---|
| -COOH | C1 | Deactivating | Meta | C3, C5 |
| -OCH₃ | C2 | Activating | Ortho, Para | C1, C3, C5 |
| -F | C4 | Deactivating | Ortho, Para | C3, C5 |
| -SO₂NH₂ | C5 | Deactivating | Meta | C1, C3 |
Conversely, the high degree of electron deficiency in the ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group. For SNAr to occur, a good leaving group must be present, and the ring must be activated by strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. In this molecule, the fluorine atom at C4 could potentially serve as a leaving group. Its displacement would be facilitated by the electron-withdrawing sulfamoyl group at the ortho position (C5) and the carboxylic acid group at the para position (C1). Therefore, under suitable conditions with a strong nucleophile, displacement of the fluoride (B91410) ion is a plausible transformation pathway. youtube.com
Reductions and Oxidations of Functional Groups
The functional groups of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid present several possibilities for reduction and oxidation reactions. In organic chemistry, oxidation often involves increasing the number of bonds to oxygen or decreasing the number of bonds to hydrogen, while reduction is the reverse process. libretexts.orgyoutube.com
Reduction:
Carboxylic Acid: The carboxylic acid group is a primary target for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the -COOH group to a primary alcohol (-CH₂OH). libretexts.org Milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. libretexts.org
Aromatic Ring: The benzene ring itself can be reduced under specific conditions. Catalytic hydrogenation at high pressure and temperature can reduce the ring to a cyclohexane (B81311) derivative. A Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol) could also be employed, with the regiochemical outcome influenced by the electronic nature of the substituents. Electron-donating groups (like -OCH₃) and electron-withdrawing groups (like -COOH) direct the reduction in different ways.
Sulfamoyl Group: The sulfamoyl group is generally robust and resistant to common reducing agents.
Oxidation: The molecule is in a relatively high oxidation state, limiting the scope for oxidation.
Aromatic Ring: The aromatic ring is highly deactivated by electron-withdrawing groups, making it resistant to oxidative degradation.
Methoxy Group: While the aryl-oxygen bond is stable, the methyl group of the methoxy substituent could potentially be oxidized under extremely harsh conditions, though this is not a typical or selective transformation.
Other Groups: The carboxylic acid, fluoro, and sulfamoyl groups are at high oxidation states and are not susceptible to further oxidation under standard conditions.
| Functional Group | Reaction Type | Typical Reagent(s) | Product Functional Group |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |
| Aromatic Ring | Reduction | H₂/Catalyst (high P, T) | Substituted Cyclohexane Ring |
| Aromatic Ring | Reduction | Na/NH₃, EtOH (Birch Reduction) | Substituted Cyclohexa-1,4-diene |
Computational and Theoretical Investigations
Molecular Docking and Simulation Studies (Non-Clinical Focus)
Molecular docking and simulation studies are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a larger molecule, typically a protein. These methods are invaluable in chemical biology for understanding molecular recognition and for the rational design of molecules with specific binding properties.
In a non-clinical context, 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid and its analogs can be used as chemical probes to explore the active sites of enzymes. Molecular docking simulations can predict the preferred binding orientation of the molecule within an enzyme's active site, providing insights into the specific interactions that stabilize the ligand-protein complex.
Computational docking analyses have been successfully used to rationalize the structure-activity relationships of sulfamoyl benzoic acid analogues, providing a molecular basis for their observed biological activities in model systems. nih.gov These studies can generate detailed interaction profiles, highlighting the key residues involved in binding and the nature of the intermolecular forces at play.
Table 1: Predicted Interactions of a Sulfamoylbenzoic Acid Derivative with a Model Enzyme Active Site
| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction |
|---|---|---|
| Sulfamoyl group | Zinc ion | Coordination |
| Sulfamoyl N-H | Threonine | Hydrogen Bond |
| Carboxylate group | Lysine | Salt Bridge |
| Phenyl ring | Phenylalanine | Pi-Pi Stacking |
| Fluoro group | Valine | Hydrophobic Interaction |
Beyond static docking poses, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, allowing for a more detailed understanding of binding modes and the calculation of binding affinities. MD simulations track the movements of atoms over time, providing insights into the conformational changes that may occur upon ligand binding and the stability of the complex.
These simulations can be used to calculate the free energy of binding, which is a theoretical measure of the affinity of a ligand for a protein. By comparing the calculated binding affinities of a series of related compounds, researchers can develop a deeper understanding of the structure-activity relationship and rationally design new molecules with enhanced binding properties.
For example, in the study of sulfamide (B24259) derivatives as transition state analogue inhibitors for carboxypeptidase A, the binding modes suggested by competitive inhibition kinetics were analogous to those established by X-ray crystallography, indicating a binding mode reminiscent of the transition state. nih.gov Such findings can be further explored and refined using molecular simulation techniques to visualize and quantify the interactions that mimic the transition state.
While specific molecular simulation studies focused solely on 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid are not widely reported, the methodologies are well-established and have been applied to numerous analogous systems. These computational approaches are essential tools in chemical biology for dissecting the molecular basis of ligand-protein interactions and for guiding the design of new chemical probes.
Derivatives and Analogues of 4 Fluoro 2 Methoxy 5 Sulfamoylbenzoicacid
Design and Synthesis of Structurally Modified Analogues
The synthesis of analogues of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid involves a variety of organic reactions tailored to modify specific parts of the molecule. General synthetic strategies often begin with a suitably substituted benzoic acid, followed by chlorosulfonation and subsequent amination to introduce the sulfamoyl group.
The fluorine atom at the 4-position can be replaced by other halogen atoms (Cl, Br) or other functional groups to study the effect of electronegativity and size on the molecule's properties. The synthesis of such analogues can be challenging and may require starting from different precursors. For instance, the synthesis of a chloro analogue, 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, has been reported. nih.gov The general approach for synthesizing halogen-substituted analogues often involves the use of correspondingly substituted starting materials. For example, reacting a 2-bromo-4-halobenzoic acid with aniline (B41778) can be a route to certain intermediates. nih.gov The introduction of a fluorine atom can also be achieved via nucleophilic fluorination of precursor molecules like 1-arylbenziodoxolones. arkat-usa.org
The methoxy (B1213986) group at the 2-position can be varied to include other alkoxy groups (e.g., ethoxy, propoxy) to probe the impact of steric bulk and lipophilicity. The synthesis of these analogues typically involves the alkylation of the corresponding 2-hydroxybenzoic acid derivative. The choice of the alkylating agent (e.g., ethyl iodide, propyl bromide) determines the resulting alkoxy group. The presence and nature of the alkoxy group can influence the regioselectivity of subsequent reactions. mdpi.com The chemical shift of the alkoxy group in NMR spectroscopy can be correlated with the electronic effects of other substituents on the aromatic ring. sci-hub.se
The sulfamoyl group (-SO₂NH₂) is a key site for derivatization, allowing for the introduction of a wide range of substituents on the nitrogen atom. This is typically achieved by reacting the corresponding sulfonyl chloride with a primary or secondary amine. nih.govnih.gov This reaction allows for the synthesis of a diverse library of N-substituted sulfamoylbenzamides. The nature of the substituent on the sulfamoyl nitrogen can significantly impact the molecule's properties, including its acidity and lipophilicity. bohrium.comsemanticscholar.org For instance, N-substitution with cyclic amines like morpholine (B109124) or piperidine, or with various alkyl and aryl groups, has been explored in related sulfamoylbenzoic acid derivatives. nih.gov
A general synthetic scheme for N-derivatization is as follows:
Chlorosulfonation of a 4-fluoro-2-methoxybenzoic acid precursor.
Reaction of the resulting sulfonyl chloride with a desired amine (R¹R²NH) to yield the N-substituted sulfamoyl derivative.
The carboxylic acid group of the benzoic acid core can be converted into various derivatives, such as esters and amides.
Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by reaction with an alkyl halide after conversion to the carboxylate salt. libretexts.org For example, methyl 2-methoxy-5-sulfamoylbenzoate can be synthesized from the corresponding acid. google.com
Amidation: Amide derivatives are formed by coupling the carboxylic acid with an amine. This often requires activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate direct amide bond formation. researchgate.net
These modifications allow for the introduction of a wide array of functional groups, which can significantly alter the molecule's chemical and physical properties.
Structure-Activity Relationship (SAR) Studies from a Chemical Perspective
From a chemical standpoint, SAR studies aim to understand how specific structural features of a molecule influence its physicochemical properties. For 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid and its analogues, these studies focus on correlating modifications of the fluoro, methoxy, sulfamoyl, and benzoic acid moieties with properties like acidity (pKa), lipophilicity (logP), and solubility.
Influence of the Methoxy Group: The methoxy group is generally considered an electron-donating group through resonance, but it can also exert a weak electron-withdrawing inductive effect. Its position at the ortho-position to the carboxylic acid can lead to steric hindrance, potentially affecting the planarity of the carboxyl group relative to the benzene (B151609) ring. nih.gov Variation of the alkoxy chain length (e.g., from methoxy to ethoxy) would primarily increase lipophilicity and steric bulk. researchgate.net
Role of the Sulfamoyl Moiety and its Derivatives: The unsubstituted sulfamoyl group is a strong electron-withdrawing group, which increases the acidity of the benzoic acid. N-substitution on the sulfamoyl group can modulate its electronic effect and significantly impacts lipophilicity. bohrium.com Introducing bulky or polar groups on the sulfonamide nitrogen can be used to fine-tune the molecule's solubility and partitioning behavior. bohrium.com For instance, N-alkylation or N-arylation generally increases the lipophilicity. The acidity of the sulfonamide proton itself is also a key property, which is influenced by the nature of the N-substituent. semanticscholar.org
Effect of Modifying the Benzoic Acid Core: Converting the carboxylic acid to an ester or an amide removes the acidic proton, fundamentally changing the ionization state of the molecule at physiological pH. Esterification and amidation generally lead to an increase in lipophilicity and a decrease in aqueous solubility compared to the parent carboxylic acid. The specific alcohol or amine used for derivatization will further dictate the resulting physicochemical properties.
The interplay of these structural modifications allows for a systematic exploration of the chemical space around 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid. The following table summarizes the expected impact of various structural modifications on key physicochemical properties.
| Modification | Structural Change | Expected Impact on Acidity (pKa of COOH) | Expected Impact on Lipophilicity (logP) |
| Fluoro Substituent | F → Cl | Decrease (more acidic) | Increase |
| F → Br | Decrease (more acidic) | Increase | |
| Methoxy Group | OCH₃ → OCH₂CH₃ | Minor change | Increase |
| OCH₃ → O(CH₂)₂CH₃ | Minor change | Significant Increase | |
| Sulfamoyl Moiety | NH₂ → NHCH₃ | Minor change | Increase |
| NH₂ → N(CH₃)₂ | Minor change | Significant Increase | |
| NH₂ → NH-Phenyl | Minor change | Significant Increase | |
| Benzoic Acid Core | COOH → COOCH₃ | Acidity removed | Increase |
| COOH → CONH₂ | Acidity removed | Decrease (relative to ester) | |
| COOH → CONHCH₃ | Acidity removed | Increase (relative to primary amide) |
This systematic approach to derivatization and property correlation is fundamental in the field of medicinal chemistry and materials science for the rational design of molecules with desired characteristics.
Impact of Structural Changes on Chemical Reactivity Profiles
The chemical reactivity of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid is primarily dictated by its three key functional groups: the carboxylic acid, the sulfonamide, and the activated aromatic ring. Structural modifications at these sites can significantly alter the molecule's reactivity profile.
The carboxylic acid group is a primary site for modification. It can readily undergo esterification by reacting with various alcohols in the presence of an acid catalyst. Another common transformation is the formation of amides. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. These reactions allow for the introduction of a wide array of substituents, fundamentally altering the steric and electronic properties of this part of the molecule.
The sulfonamide moiety also offers a handle for chemical modification. The nitrogen atom of the sulfonamide can be alkylated or acylated, although this generally requires specific reaction conditions. More commonly, derivatives are synthesized by starting with a sulfonyl chloride precursor and reacting it with different amines to introduce diversity at this position.
The aromatic ring is substituted with an electron-donating methoxy group and electron-withdrawing fluoro and sulfamoyl groups. The fluorine atom, in particular, can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, where it is displaced by a strong nucleophile. This allows for the introduction of various other functional groups at the 4-position, though the conditions required can be harsh. The electronic nature of the substituents also directs the position of any further electrophilic aromatic substitution, although the heavily substituted nature of the ring makes such reactions less common.
The interplay between these functional groups is also crucial. For instance, the electron-withdrawing nature of the fluoro and sulfamoyl groups can increase the acidity of the carboxylic acid. Conversely, the electron-donating methoxy group can influence the reactivity of the aromatic ring towards substitution reactions.
Influence of Substituents on Interaction with Molecular Targets in in vitro Chemical Assays (e.g., enzyme inhibition)
The 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid scaffold is a versatile starting point for the development of enzyme inhibitors. The substituents on the aromatic ring play a critical role in the molecule's ability to interact with molecular targets, and modifications can lead to significant changes in inhibitory potency and selectivity.
Structure-activity relationship (SAR) studies on related sulfamoylbenzoic acid derivatives have provided valuable insights. For instance, in the context of carbonic anhydrase inhibitors, the sulfonamide group is a key zinc-binding group, essential for inhibitory activity. Modifications to the substituents on the sulfonamide nitrogen can have a profound impact on potency and isoform selectivity. For example, introducing different cyclic amines or substituted anilines can alter the interactions with amino acid residues in the active site of the enzyme.
In a study of sulfamoyl benzamide (B126) derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), it was found that substitution on the sulfonamide group greatly influenced inhibitory potential. For example, an N-cyclopropyl substituent on the sulfamoyl group was more favorable for the inhibition of the h-NTPDase3 isoform compared to a morpholine ring. google.com
The nature of the substituents on the benzoic acid ring also modulates activity. The fluorine atom can enhance binding affinity to a target through favorable electrostatic interactions and can also improve metabolic stability. The methoxy group can influence the conformation of the molecule and its interactions within a binding pocket. Studies on benzoic acid derivatives as α-amylase inhibitors have shown that the position of hydroxyl and methoxy groups on the benzene ring significantly affects inhibitory activity, with a hydroxyl group at the 2-position having a positive effect and a methoxy group at the 2-position having a negative effect on inhibition in that specific context.
Libraries and Combinatorial Chemistry Approaches to Derivatives
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, diverse libraries of compounds from a common scaffold like 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid. These libraries are invaluable for screening against biological targets to identify new lead compounds.
One common approach is parallel synthesis, where derivatives are prepared in separate reaction vessels, often on a microplate format. Starting with the 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid core, a library of amides can be generated by reacting it with a diverse set of amines. Similarly, a library of esters can be created using a variety of alcohols.
Another powerful technique is split-and-pool synthesis, which can generate vast numbers of compounds. In this method, a solid support (like a resin bead) is used, to which the core molecule is attached. The resin is then split into multiple portions, and a different building block is added to each portion. The portions are then recombiled, mixed, and split again for the next reaction step. While this generates mixtures of compounds, deconvolution strategies can be used to identify the active components.
For the 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid scaffold, a combinatorial library could be designed by varying the substituents at both the carboxylic acid and sulfonamide positions. For example, the core could be attached to a solid support via the carboxylic acid. The sulfonamide could then be functionalized with a diverse set of building blocks. Following this, the ester linkage to the resin could be cleaved, and the resulting carboxylic acid could be coupled with a library of amines to generate a large collection of distinct compounds.
The design of these libraries is often guided by computational methods to ensure structural diversity and to prioritize compounds with a higher likelihood of being active against a particular target.
Applications in Chemical Research and Beyond Excluding Clinical Human Trials
Role as a Synthetic Building Block in Organic Synthesis
Organic building blocks are foundational molecules used in the construction of more complex molecular architectures. lookchem.com The strategic incorporation of fluorine and other functional groups can impart desirable properties to the final products, such as enhanced metabolic stability and biological activity. nbinno.comnbinno.com
Though specific examples for 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid are not prominently documented, analogous fluorinated and sulfonated aromatic compounds are utilized in the development of advanced materials. The presence of the fluorine atom can enhance thermal stability and influence the electronic properties of polymers or other organic materials. nbinno.com The sulfonic acid group, related to the sulfamoyl group, is known to be used in the synthesis of dyes and ion-exchange resins. libretexts.orgwikipedia.org It is plausible that this compound could serve as a monomer or a key intermediate in the creation of specialty polymers with tailored properties.
The reactivity of the carboxylic acid and the potential for modification of the sulfamoyl group make 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid a versatile intermediate. Fluorinated benzoic acids are widely recognized as valuable scaffolds in the synthesis of pharmaceuticals and agrochemicals. lookchem.combiosynth.com The strategic placement of the fluoro and methoxy (B1213986) groups can influence the molecule's reactivity and the properties of its derivatives. nbinno.com For instance, similar structures like 5-Fluoro-2-methoxybenzoic acid are used as key intermediates in the synthesis of a variety of organic compounds. lookchem.com
| Functional Group | Potential Synthetic Transformation | Relevance |
| Carboxylic Acid | Esterification, Amidation, Reduction | Creation of a wide range of derivatives with diverse functionalities. |
| Sulfamoyl Group | N-alkylation, N-arylation | Introduction of various substituents to modulate solubility and biological interactions. |
| Aromatic Ring | Electrophilic/Nucleophilic Aromatic Substitution | Further functionalization of the core structure. |
Applications in Chemical Biology Research
Chemical biology utilizes small molecules to study and manipulate biological systems. The unique properties conferred by fluorine make fluorinated compounds particularly useful in this field. nih.govtandfonline.com
While direct application of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid as an enzyme probe has not been reported, its structural motifs are found in compounds designed for such purposes. The sulfamoyl group is a key feature of sulfa drugs, which are known inhibitors of dihydropteroate (B1496061) synthase. It is conceivable that derivatives of this compound could be explored as potential inhibitors for certain enzymes in in vitro assays. The fluorine atom can also serve as a useful spectroscopic tag for ¹⁹F NMR studies, allowing for the monitoring of binding events and conformational changes in biomolecules.
The development of small molecule inhibitors and probes is crucial for dissecting complex biological pathways. The structural core of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid could serve as a starting point for the synthesis of libraries of related compounds. These libraries could then be screened to identify molecules that modulate specific biological pathways, thereby helping to elucidate their functions. The metabolic stability often conferred by fluorine can be an advantage in maintaining the integrity of these chemical tools in biological systems. tandfonline.com
Understanding the mechanism of action of enzymes and other biological processes at a molecular level is a fundamental goal of chemical biology. The introduction of a fluorine atom into a molecule can subtly alter its electronic properties without significantly changing its size, a feature that can be exploited in mechanistic studies. nih.gov By comparing the activity of a fluorinated compound with its non-fluorinated analog, researchers can gain insights into the role of electronic interactions in a biological process. While no specific mechanistic studies involving 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid are documented, its structure presents an opportunity for such investigations in relevant biological systems.
Materials Science Applications (If Applicable)
Incorporation into Polymer Systems
The structure of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid lends itself to incorporation into polymer systems, either as a monomer or as a functional additive. The carboxylic acid group is a key reactive site for polymerization. For instance, it can undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively.
The presence of the fluoro and sulfamoyl moieties on the benzoic acid ring would be expected to impart specific properties to the resulting polymer. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and low surface energy, which can translate to properties like hydrophobicity and oleophobicity. mdpi.comnih.govmdpi.com The incorporation of fluorine-containing monomers can significantly enhance the performance of materials, making them suitable for specialized applications. 20.210.105nih.gov For example, fluorinated groups on a polymer surface can enhance its hydrophobic and water-resistant properties. mdpi.com
The sulfamoyl (sulfonamide) group introduces a polar and hydrogen-bonding capable site into the polymer structure. researchgate.netnih.gov This can influence inter-chain interactions, potentially affecting the polymer's mechanical properties, thermal behavior, and adhesion to substrates. Sulfonic acid groups, closely related to sulfonamides, are known to be effective in inducing the nucleation of materials like apatite on polymer surfaces, suggesting that the sulfamoyl group could also play a role in creating bioactive polymer surfaces. nih.gov In some polymer systems, the introduction of sulfonamide groups has been shown to facilitate the formation of organized structures due to strong dipole-dipole interactions. researchgate.net
Therefore, a polymer synthesized using 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid as a monomer could theoretically exhibit a unique combination of properties:
Enhanced Thermal and Chemical Stability: Conferred by the fluorinated aromatic ring.
Modified Surface Properties: The fluorine content could lead to low surface energy and hydrophobicity. mdpi.com
Improved Inter-chain Interactions: The sulfonamide group can participate in hydrogen bonding, potentially increasing the polymer's strength and altering its solubility.
Functional Handles for Further Modification: The reactive sites on the sulfonamide and carboxylic acid groups could be used for post-polymerization modifications.
Role in Supramolecular Assemblies
Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into well-defined, ordered structures. Benzoic acid and its derivatives are classic building blocks in supramolecular chemistry, primarily due to the ability of the carboxylic acid group to form robust hydrogen-bonded dimers. acs.org
4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid possesses multiple functionalities that can direct its self-assembly into complex supramolecular architectures:
Carboxylic Acid: This group can form strong, directional hydrogen bonds, leading to the formation of dimers or catemers (chains).
Sulfonamide Group: The N-H and S=O bonds of the sulfonamide group are excellent hydrogen bond donors and acceptors, respectively. This allows for the formation of a variety of hydrogen-bonding motifs, which can link molecules into one-, two-, or three-dimensional networks. nih.gov The interplay between carboxylic acid and sulfonamide groups in forming hydrogen bonds has been observed in the cocrystals of sulfa drugs with benzoic acid derivatives. acs.org
Aromatic Ring: The phenyl ring can participate in π-π stacking interactions, which are crucial for the organization of aromatic molecules in the solid state.
Fluoro and Methoxy Groups: These substituents can influence the electronic properties of the aromatic ring and participate in weaker interactions, such as halogen bonding and C-H···O interactions, which can further stabilize the supramolecular structure. The presence of halogen substituents has been shown to have a significant effect on the morphology of self-assembling molecules. nih.gov
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
Future research will likely prioritize the development of synthetic methodologies for 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid that are not only more efficient but also adhere to the principles of green chemistry.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. Future work could focus on developing a continuous flow process for the synthesis of sulfonamides, which would allow for precise control over reaction parameters and potentially higher yields and purity of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid. acs.orgrsc.org This approach is particularly well-suited for handling hazardous reagents and intermediates often employed in the synthesis of complex aromatic compounds. rsc.org
Biocatalysis: The use of enzymes and microorganisms in organic synthesis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. solubilityofthings.com Research into the biocatalytic synthesis of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid or its precursors could lead to more sustainable production methods. acs.orgnih.govacs.orgnih.gov This could involve the use of engineered microorganisms to produce aromatic compounds from renewable feedstocks, thereby reducing the reliance on petrochemical sources. nih.gov
Alternative Solvents and Catalysts: A shift towards the use of greener solvents and catalysts will be crucial. This includes exploring the use of ionic liquids or deep eutectic solvents as reaction media and developing recyclable catalysts to minimize waste and environmental impact. man.ac.uk
Exploration of Novel Reactivity Patterns
The unique substitution pattern of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid presents a rich landscape for the exploration of novel chemical transformations.
C-H Functionalization: Direct C-H functionalization represents a powerful tool for streamlining synthetic routes by avoiding the need for pre-functionalized substrates. uni-bayreuth.de Future research could investigate the selective C-H activation of the aromatic ring of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid, enabling the introduction of new functional groups and the synthesis of novel derivatives. rsc.org
Photocatalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for driving a wide range of organic reactions. nih.govmdpi.com The application of photocatalysis to 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid could unlock new reactivity patterns, such as novel cross-coupling reactions or dearomatization processes, leading to the synthesis of complex three-dimensional structures. rsc.orgrsc.org
Advanced Computational Modeling and Machine Learning for Property Prediction
Computational chemistry and machine learning are poised to revolutionize the way chemical research is conducted, and their application to 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid could accelerate discovery and optimization.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid. mdpi.comnih.govresearchgate.net Such studies can help in predicting its acidity, reactivity towards different reagents, and potential for self-assembly. mdpi.comnih.govresearchgate.netucl.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be employed to correlate the structural features of derivatives of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid with their chemical or biological activities. medwinpublishers.comnih.govasm.orgresearchgate.net This can guide the design of new compounds with desired properties, such as enhanced catalytic activity or specific binding affinities. medwinpublishers.comasm.org
Machine Learning for Property Prediction: Machine learning algorithms can be trained on existing chemical data to predict a wide range of molecular properties, including solubility, toxicity, and reactivity. researchgate.netarxiv.orgucsb.edumit.edu Applying these models to 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid and its derivatives could significantly reduce the need for time-consuming and expensive experimental screening. ucsb.edumit.edu
| Computational Approach | Potential Application to 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid |
| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectroscopic signatures. mdpi.comnih.govresearchgate.net |
| QSAR Modeling | Correlation of structural features with chemical or biological activity to guide new designs. medwinpublishers.comnih.gov |
| Machine Learning | Prediction of physicochemical properties and potential biological activities. researchgate.netarxiv.orgucsb.edu |
Discovery of New Applications in Chemical Systems
The unique combination of functional groups in 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid suggests its potential for use in a variety of novel applications beyond its current role as a synthetic intermediate.
Chemical Sensors: Sulfonamides have shown promise as optical chemosensors for the detection of ions and other small molecules. nih.govtandfonline.com The fluorine and methoxy (B1213986) substituents on the aromatic ring of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid could be tuned to develop selective and sensitive fluorescent probes for specific analytes. nih.govtandfonline.com Furthermore, sulfonamide-based probes have been utilized in the development of biosensors, suggesting another potential application area. acs.orgnih.govacs.org
Functional Materials: Fluorinated organic compounds often exhibit unique properties such as high thermal stability and low surface energy, making them valuable in materials science. man.ac.ukyoutube.comrsc.orgacs.org Future research could explore the incorporation of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid into polymers or metal-organic frameworks (MOFs) to create new materials with tailored properties for applications in areas like gas storage or catalysis. rsc.org
Integration with Emerging Technologies in Chemical Research
The future of chemical research will be heavily influenced by the integration of automation, artificial intelligence, and data science.
AI-Driven Synthesis Planning: Artificial intelligence platforms are being developed to assist chemists in designing synthetic routes. synthiaonline.comchemcopilot.comzamann-pharma.comiscientific.org These tools can analyze vast databases of chemical reactions to propose efficient and novel pathways for the synthesis of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid and its derivatives, potentially reducing the time and effort required for synthesis design. chemcopilot.comzamann-pharma.com
Automated Reaction Optimization: The combination of flow chemistry with AI-driven optimization algorithms can enable the autonomous optimization of reaction conditions. veeprho.com This would allow for the rapid identification of the optimal parameters for the synthesis of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid, leading to higher yields and purity.
High-Throughput Screening: Miniaturized and automated platforms for high-throughput screening can be used to rapidly evaluate the properties and reactivity of a large number of derivatives of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid. This would accelerate the discovery of new applications and the optimization of existing ones.
The continued exploration of 4-Fluoro-2-methoxy-5-sulfamoylbenzoic acid through these future research directions holds the promise of not only advancing our fundamental understanding of its chemistry but also unlocking its potential to contribute to the development of new technologies and applications across a wide range of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the key functional groups in 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid, and how do they influence its reactivity in synthetic chemistry?
- Answer : The compound contains a sulfamoyl group (-SO₂NH₂), a methoxy (-OCH₃), a fluorine atom at the 4-position, and a carboxylic acid (-COOH) moiety. These groups dictate its reactivity:
- Sulfamoyl group : Participates in hydrogen bonding and acts as a directing group in electrophilic substitution reactions .
- Methoxy group : Electron-donating effects stabilize intermediates in nucleophilic aromatic substitution.
- Fluorine : Enhances metabolic stability and modulates lipophilicity, critical in drug design .
- Carboxylic acid : Enables salt formation (e.g., hydrochloride) to improve solubility for biological assays .
Q. What spectroscopic techniques are recommended for structural characterization of sulfamoyl-containing benzoic acid derivatives?
- Answer : A multi-technique approach is essential:
- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., fluorine-induced deshielding at ~δ 160 ppm in ¹³C NMR) .
- FT-IR : Confirm sulfonamide (N-H stretch ~3300 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3000 cm⁻¹) .
- LC-MS/MS : Quantify trace impurities and validate molecular weight (e.g., [M-H]⁻ ion at m/z 262) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid via sulfonation of benzoic acid precursors?
- Answer : Key parameters include:
-
Catalyst : Use chlorosulfonic acid (ClSO₃H) under anhydrous conditions to avoid hydrolysis of the sulfamoyl group .
-
Temperature : Controlled heating (80–100°C) minimizes side reactions like over-sulfonation.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates.
Synthetic Step Reagents/Conditions Yield Source Sulfonation ClSO₃H, 80°C, 4h 65–70% Methoxy introduction NaOMe, DMF, reflux 85%
Q. How can contradictions in reported biological activities of sulfamoyl benzoic acid derivatives be resolved?
- Answer : Discrepancies often arise from assay variability. Mitigation strategies:
- Standardized Assays : Use kinase inhibition protocols (e.g., ATP competition assays) with positive controls (e.g., staurosporine) .
- Solubility Adjustments : Optimize DMSO concentration (<0.1% v/v) to avoid false negatives in cell-based studies .
- Meta-Analysis : Cross-reference data from PubChem and EPA DSSTox to validate activity trends .
Q. What analytical challenges arise in quantifying trace impurities in 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid, and how are they addressed?
- Answer : Common issues include:
- Co-elution in HPLC : Use gradient elution (0.1% TFA in acetonitrile/water) to separate sulfonic acid byproducts .
- Fluorine Interference in MS : Employ high-resolution Q-TOF instruments to distinguish isotopic patterns .
- Impurity Identification : Compare retention times and fragmentation patterns with reference standards (e.g., EP impurities cataloged in ).
Methodological Considerations
Q. How to design stability studies for 4-fluoro-2-methoxy-5-sulfamoylbenzoic acid under varying pH conditions?
- Answer :
- Experimental Setup : Prepare buffers (pH 1–13) and incubate the compound at 37°C for 24h.
- Analysis : Monitor degradation via HPLC-UV (λ = 254 nm). Acidic conditions (pH <3) may hydrolyze the sulfamoyl group, while alkaline conditions (pH >10) degrade the methoxy moiety .
- Kinetic Modeling : Use first-order decay models to calculate half-life (e.g., t₁/₂ = 8h at pH 7.4) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., VEGFR2) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Train datasets from PubChem BioAssay to correlate substituent effects (e.g., fluorine position) with IC₅₀ values .
Data Contradiction Analysis
Q. Why do solubility values for sulfamoyl benzoic acids vary across studies, and how can this be mitigated?
- Answer : Variations stem from:
- Solvent Selection : Use dimethyl sulfoxide (DMSO) for stock solutions, but confirm compatibility with assay buffers .
- pH Dependency : Solubility peaks near the carboxylic acid pKa (~2.5) due to ionization .
- Documentation : Report solvent, temperature, and pH in all publications (e.g., 12.5 mg/mL in PBS pH 7.4 at 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
